
3-Amino-4-methylcyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-methylcyclopentan-1-ol is an organic compound with the molecular formula C6H13NO It is a cyclopentane derivative with an amino group at the third position and a hydroxyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-methylcyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of 3-Amino-4-methylcyclopentanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-methylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding amine using reducing agents such as LiAlH4.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in THF.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 3-Amino-4-methylcyclopentanone.
Reduction: 3-Amino-4-methylcyclopentane.
Substitution: Various substituted cyclopentane derivatives depending on the reagent used.
Scientific Research Applications
3-Amino-4-methylcyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fine chemicals and as a building block for the synthesis of specialized materials.
Mechanism of Action
The mechanism of action of 3-Amino-4-methylcyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-methylcyclopentan-1-ol
- 4-Amino-3-methylcyclopentan-1-ol
- 3-Hydroxy-4-methylcyclopentan-1-amine
Uniqueness
3-Amino-4-methylcyclopentan-1-ol is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Biological Activity
3-Amino-4-methylcyclopentan-1-ol is a cyclic organic compound characterized by an amino group and a hydroxyl group attached to a cyclopentane ring. Its molecular formula is C6H13NO, with a molecular weight of approximately 115.17 g/mol. This compound exhibits chiral properties, existing in multiple stereoisomeric forms, which can significantly influence its biological activity and chemical reactivity.
Chemical Structure and Properties
The structure of this compound includes a five-membered ring that affects its physical properties, such as solubility and reactivity. The presence of functional groups like the amino and hydroxyl groups enhances its potential interactions with biological systems.
Property | Value |
---|---|
Molecular Formula | C6H13NO |
Molecular Weight | 115.17 g/mol |
Structural Features | Cyclic, Chiral |
Pharmacological Potential
Initial studies suggest that this compound may interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. Such interactions are essential for understanding the pharmacodynamics of the compound and its potential therapeutic applications.
Interaction Studies
Research indicates that the compound may exhibit binding affinity to specific receptors, potentially influencing neurotransmission and metabolic processes. Techniques such as molecular docking and binding assays are crucial for elucidating these interactions.
Case Studies and Research Findings
-
Neurotransmitter Receptor Interaction :
- A study explored the binding affinity of this compound to serotonin receptors, indicating a moderate affinity that could suggest potential antidepressant properties.
-
Metabolic Pathway Involvement :
- Research has shown that the compound may inhibit certain enzymes involved in metabolic pathways, which could lead to implications in metabolic disorders.
-
Synthesis and Derivatives :
- Various synthetic methods have been developed to produce this compound, allowing for the exploration of its derivatives with enhanced biological activity.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-Amino-4-methylcyclohexan-1-ol | C7H15NO | Six-membered ring; potentially different activity |
(1R,2R)-2-Amino-1-methylcyclopentan-1-ol | C6H13NO | Different stereochemistry; distinct properties |
3-Amino-4-methyl-pentan-1-ol | C6H15NO | Linear structure; lacks cyclic characteristics |
This table highlights how the cyclic structure and specific functional groups of this compound contribute to its distinct chemical behavior and biological activity compared to other compounds.
Properties
Molecular Formula |
C6H13NO |
---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
3-amino-4-methylcyclopentan-1-ol |
InChI |
InChI=1S/C6H13NO/c1-4-2-5(8)3-6(4)7/h4-6,8H,2-3,7H2,1H3 |
InChI Key |
WWEDFHAIBZNGMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC1N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.